

PYR-41: Application Notes and Protocols for Ubiquitin-Activating Enzyme (E1) Inhibition

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Compound Focus: Pyr-41

CAS No.: 418805-02-4

Cat. No.: S547892

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Introduction

PYR-41 is a pioneering, cell-permeable inhibitor of the ubiquitin-activating enzyme (E1), which acts at the initial step of the ubiquitin-proteasome pathway. By selectively targeting E1, **PYR-41** effectively blocks ubiquitination, a critical post-translational modification involved in protein degradation, signal transduction, and inflammation. This makes it a valuable tool for researching cancer, inflammatory diseases, and sepsis. **PYR-41** is noted for its irreversible inhibition mechanism and its ability to paradoxically increase cellular sumoylation while blocking ubiquitination.

Key Properties and Solubility Data

The table below summarizes the fundamental chemical properties and solubility profile of **PYR-41**, which are essential for planning experiments.

Table 1: Chemical Properties and Solubility of PYR-41

Property	Specification
Chemical Name	ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate [1]
CAS Number	418805-02-4 [1] [2] [3]
Molecular Formula	C ₁₇ H ₁₃ N ₃ O ₇ [1] [2] [3]
Molecular Weight	371.3 g/mol [1] [2] [3]
Physical Appearance	Solid, brown to red powder [1] [3]
Recommended Storage	-20°C (desiccated) for powder; -80°C for DMSO stock solutions [1] [3] [4]
Solubility in DMSO	≥ 18.55 mg/mL (50 mM) to 74 mg/mL (199.29 mM) [1] [2] [4]
Solubility in Water	Insoluble [1] [2] [4]
Solubility in Ethanol	Insoluble or slightly soluble (≥0.57 mg/mL with ultrasonic) [1] [2]

Stock Solution Preparation and Formulation

In Vitro Stock Solution in DMSO

For cell-based assays, **PYR-41** is typically prepared as a concentrated stock solution in DMSO.

- **Calculation:** Determine the mass of **PYR-41** needed to achieve your desired concentration. A standard high-concentration stock is **74 mg/mL (199.29 mM)** [2] [4].
- **Reconstitution:**
 - Allow the **PYR-41** vial to warm to room temperature before opening to prevent condensation [5].
 - Add the calculated volume of pure, anhydrous DMSO directly to the vial. **Note:** DMSO is hygroscopic, and moisture can affect solubility; use fresh DMSO for best results [2].
 - To aid dissolution, warm the tube at **37°C for 10 minutes** and/or briefly **sonicate** in an ultrasonic bath [1] [5].

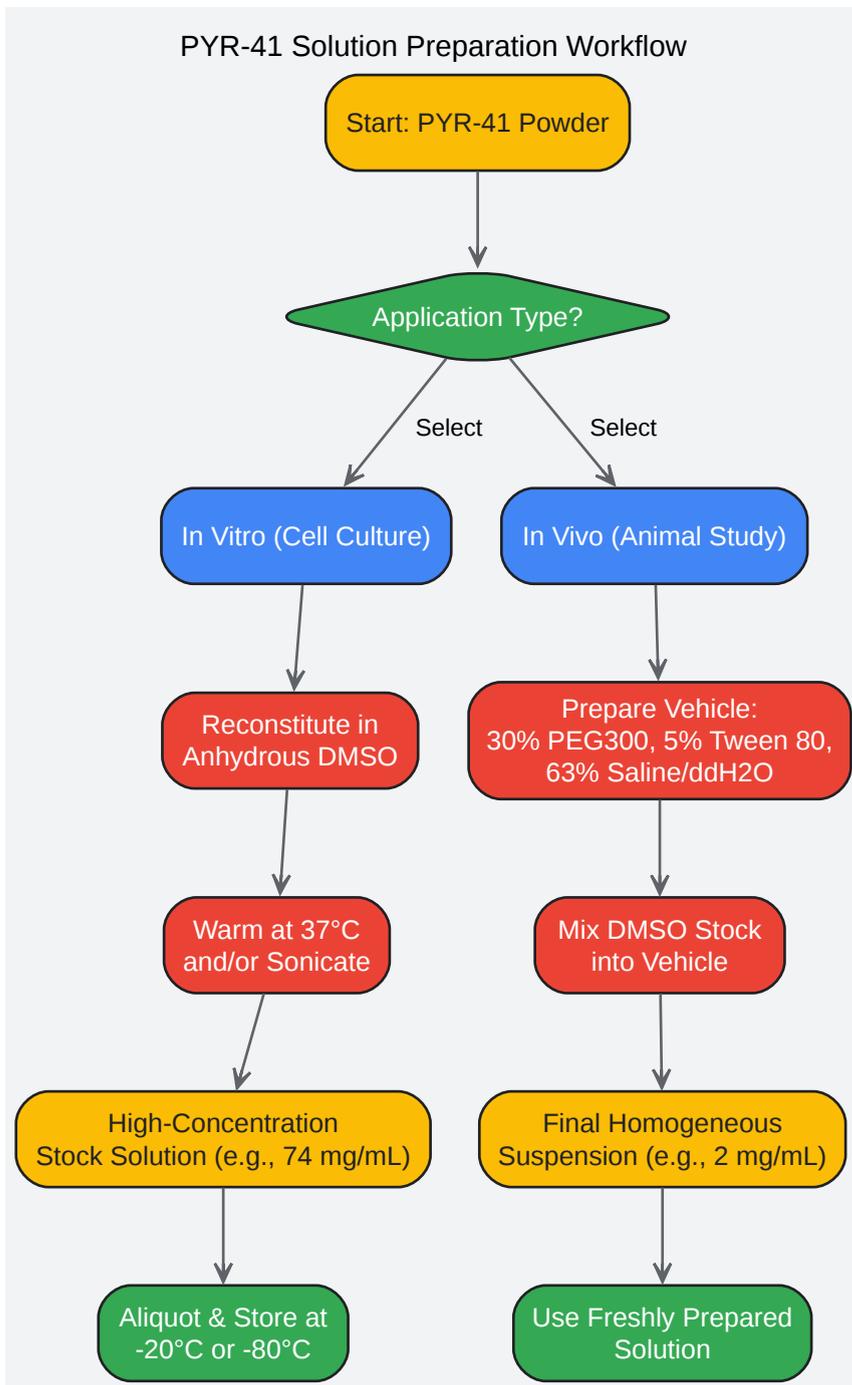
- **Storage:** Aliquot the stock solution and store at **-20°C or -80°C**. Avoid repeated freeze-thaw cycles. Under these conditions, the solution is stable for several months [3] [6].

In Vivo Formulation for Animal Studies

For animal studies, **PYR-41** can be administered intravenously. The following formulation has been validated for in vivo use [2] [7].

- **Formulation:** **2% DMSO, 30% PEG300, 5% Tween 80, 63% ddH₂O** (saline can be used in place of ddH₂O) [2].
- **Preparation Workflow:**
 - Prepare a concentrated DMSO stock solution (e.g., 25 mg/mL).
 - Sequentially add the DMSO stock to PEG300 and mix evenly.
 - Add Tween 80 to the mixture and mix thoroughly until clear.
 - Finally, add the saline or ddH₂O to achieve the final working concentration (e.g., **2 mg/mL** for a 5 mg/kg dose in mice) [2] [3].
- **Dosage:** In a murine model of sepsis, a dose of **5 mg/kg** administered via intravenous injection immediately after surgery was effective [7].

The following diagram summarizes the workflow for preparing both in vitro and in vivo solutions of **PYR-41**.



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Experimental Protocols

In Vitro Cell-Based Assay for E1 Inhibition

This protocol is adapted from studies investigating the inhibition of ubiquitin-thioester formation and NF- κ B signaling [1] [2].

- **Cell Lines:** Mouse macrophage RAW264.7 cells, RPE cells, U2OS cells.
- **Working Concentration:** Typically **5-50 μ M**, with an IC_{50} range of **10-25 μ M** for E1-Ub thioester formation in cells [1] [2].
- **Procedure:**
 - Prepare complete cell culture medium.
 - Dilute the **PYR-41** DMSO stock solution into the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is $\leq 0.1\%$ (v/v), and use a vehicle control with the same DMSO concentration.
 - Pre-treat cells with the **PYR-41**-containing medium for **30 minutes to 3 hours** at 37°C [3].
 - Proceed with your specific stimulus (e.g., LPS for inflammation studies) and subsequent analysis.

In Vivo Model of Sepsis

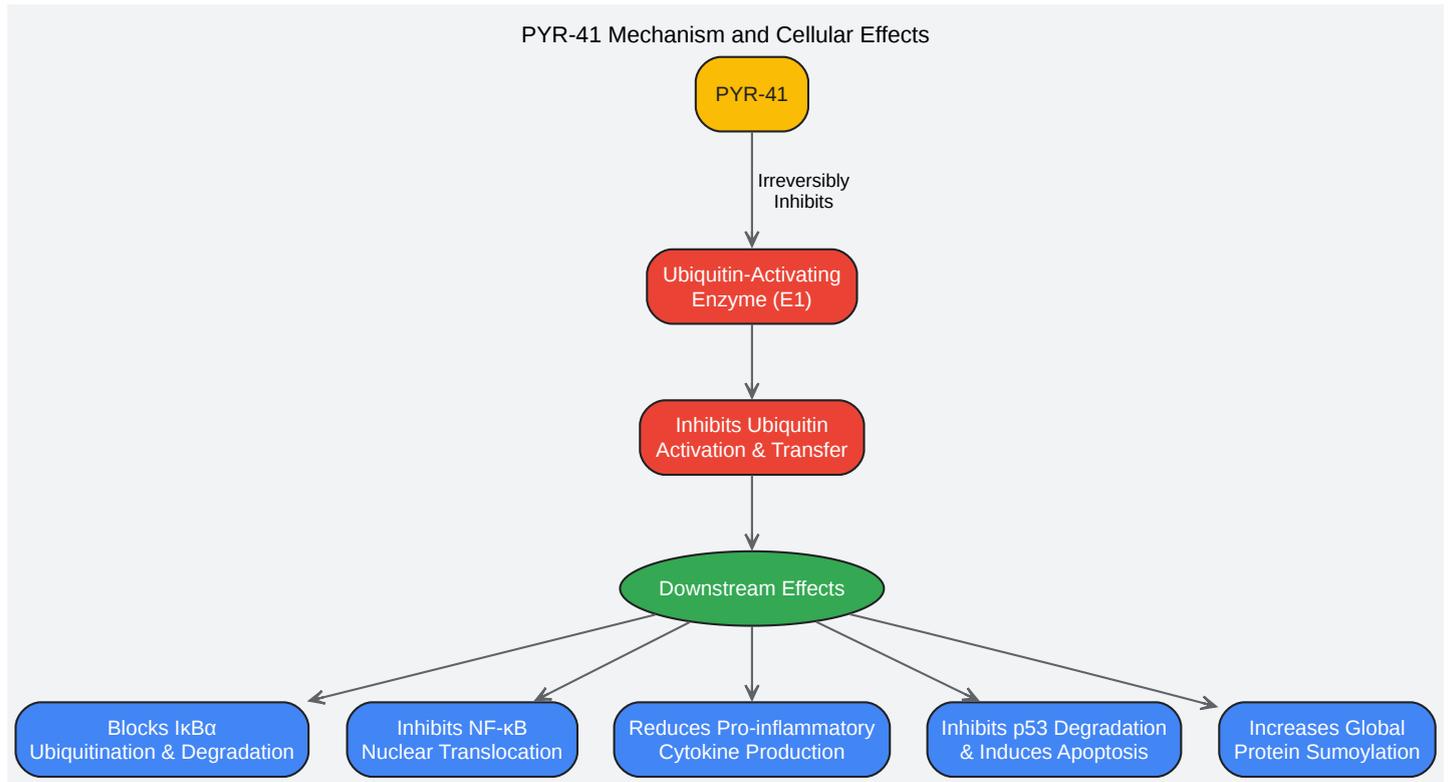
This protocol is based on a study demonstrating the efficacy of **PYR-41** in a mouse model of sepsis [7].

- **Animal Model:** Male C57BL/6 mice (20-25 g) with sepsis induced by cecal ligation and puncture (CLP).
- **Dosage and Administration:**
 - **Dose:** **5 mg/kg** body weight [7].
 - **Formulation:** Prepare the in vivo formulation as described in Section 3.2.
 - **Route:** Intravenous injection.
 - **Timing:** Administer immediately after the CLP procedure.
- **Key Endpoints:**
 - **Serum Markers:** At 20 hours post-CLP, collect blood and measure proinflammatory cytokines (TNF- α , IL- 1β , IL-6) and organ injury markers (AST, ALT, LDH) [7].
 - **Tissue Analysis:** Harvest lungs for histopathological examination, myeloperoxidase (MPO) activity assay, and Western blotting for I κ B α and cleaved caspase-3 [7].
 - **Survival Study:** Monitor mice for 10 days after CLP and treatment to record survival rates [7].

Mechanism of Action and Key Findings

PYR-41 exerts its effects by covalently targeting the active site cysteine of the ubiquitin-activating enzyme (E1), thereby inhibiting the initial step of ubiquitin activation and transfer. The diagram below illustrates its

primary mechanism and downstream cellular consequences.



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Table 2: Key Experimental Findings with PYR-41

Experimental Model	Key Findings	Reference
In Vitro (RAW264.7 cells)	At 10-20 μM , restored I κ B α protein levels and inhibited TNF- α release after LPS stimulation.	[1] [7]
In Vitro (Various cells)	Inhibited E1-Ub thioester formation (IC_{50} = 10 μM) and ATP-[^{32}P]-AMP exchange (IC_{50} = 6.4 μM).	[2]

Experimental Model	Key Findings	Reference
In Vivo (Septic mice)	5 mg/kg IV dose reduced serum TNF- α , IL-1 β , IL-6 by >77%; attenuated organ injury; improved 10-day survival from 42% to 83%.	[7]
Mechanistic Insight	Blocks ubiquitin-thioester formation but has no effect on ubiquitin adenylation.	[8]

Important Notes and Precautions

- **Off-Target Effects:** While **PYR-41** is a selective E1 inhibitor, it has demonstrated off-target activity, including inhibition of several deubiquitinases (DUBs) like USP5 and cross-linking of specific protein kinases [1] [2] [4]. These effects should be considered when interpreting results.
- **Cytotoxicity:** **PYR-41** can induce apoptosis, particularly in transformed cells. A reported IC₅₀ for cytotoxicity in HEK293 cells is 22 μ M [3].
- **Handling:** **PYR-41** is for research use only and is not intended for diagnostic or therapeutic applications in humans [1].

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To cite this document: Smolecule. [PYR-41: Application Notes and Protocols for Ubiquitin-Activating Enzyme (E1) Inhibition]. Smolecule, [2026]. [Online PDF]. Available at:

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